Spectroscopic Characterization of 2,2-Difluoro-3-methoxy-propionic acid: A Predictive Technical Guide
Spectroscopic Characterization of 2,2-Difluoro-3-methoxy-propionic acid: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2-Difluoro-3-methoxy-propionic acid. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes information from structurally analogous compounds and foundational spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this fluorinated carboxylic acid. All presented data should be understood as predictive and requires experimental verification.
Introduction: The Significance of Fluorinated Carboxylic Acids
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoro-3-methoxy-propionic acid represents a simple yet intriguing scaffold, combining a difluorinated carbon center adjacent to a carboxylic acid with a methoxy ether linkage. Understanding its spectroscopic signature is crucial for its unambiguous identification in complex reaction mixtures and for quality control.
This guide provides a predictive blueprint for the spectroscopic characterization of 2,2-Difluoro-3-methoxy-propionic acid, leveraging data from related fluorinated and non-fluorinated propionic acid derivatives to construct a reliable analytical framework.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,2-Difluoro-3-methoxy-propionic acid, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.
The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methoxy and methylene protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1 | ~3.9 - 4.1 | Triplet | ³JHF ≈ 12-15 Hz | -CH₂- |
| 2 | ~3.4 | Singlet | - | -OCH₃ |
| 3 | ~10 - 13 | Broad Singlet | - | -COOH |
Causality Behind Predictions:
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The -CH₂- protons are adjacent to the electron-withdrawing CF₂ group and an oxygen atom, shifting their resonance significantly downfield. The coupling to the two neighboring fluorine atoms is expected to produce a triplet, as predicted by the n+1 rule for I=1/2 nuclei. The magnitude of the geminal H-F coupling (³JHF) is estimated based on typical values for similar fragments.
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The -OCH₃ protons are relatively shielded and are not expected to show coupling to other nuclei, thus appearing as a sharp singlet.
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The -COOH proton is highly deshielded and its chemical shift is often concentration and solvent dependent. It typically appears as a broad singlet due to chemical exchange.
The carbon NMR will provide key information about the carbon skeleton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1 | ~165 - 170 | Triplet | ²JCF ≈ 25-30 Hz | -COOH |
| 2 | ~115 - 120 | Triplet | ¹JCF ≈ 240-260 Hz | -CF₂- |
| 3 | ~65 - 70 | Triplet | ²JCF ≈ 20-25 Hz | -CH₂- |
| 4 | ~59 - 61 | Singlet | - | -OCH₃ |
Causality Behind Predictions:
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The -COOH carbon will be downfield, and will exhibit coupling to the two geminal fluorine atoms, resulting in a triplet.
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The -CF₂- carbon will be significantly downfield and will show a large one-bond coupling to the directly attached fluorine atoms, appearing as a triplet.
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The -CH₂- carbon, being adjacent to the CF₂ group, will also experience coupling to the fluorine atoms, resulting in a triplet with a smaller coupling constant.
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The -OCH₃ carbon will appear as a singlet in a typical chemical shift range for methoxy groups.
The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1 | -90 to -120 | Triplet | ³JHF ≈ 12-15 Hz | -CF₂- |
Causality Behind Predictions:
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The chemical shift of the -CF₂- group is predicted based on typical values for aliphatic difluoromethylene groups adjacent to both a methylene and a carboxylic acid group.[1] The signal is expected to be a triplet due to coupling with the two adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and the C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |
| 1050-1250 | Strong, Multiple Bands | C-F stretch | Difluoromethylene |
| 1100-1150 | Strong | C-O stretch | Ether |
| 2850-3000 | Medium | C-H stretch | Methylene & Methyl |
Causality Behind Predictions:
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The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.
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The strong C=O stretch is also a hallmark of the carboxylic acid group.
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The C-F stretching region will likely show multiple strong absorptions due to the symmetric and asymmetric stretches of the CF₂ group.
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The C-O stretch of the methoxy group will be a strong band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
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Molecular Weight: The predicted monoisotopic mass of 2,2-Difluoro-3-methoxy-propionic acid (C₄H₆F₂O₃) is 140.0285 u.
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Predicted Fragmentation Pattern (Electron Ionization - EI):
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[M]⁺: A molecular ion peak at m/z 140 may be observed, though it could be weak.
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[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) would result in a fragment at m/z 109.
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[M - COOH]⁺: Loss of the carboxyl radical (•COOH) would lead to a fragment at m/z 95.
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[COOCH₃]⁺: A fragment corresponding to the methyl ester group at m/z 59 is possible through rearrangement.
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[CF₂COOH]⁺: A fragment at m/z 93 is also a likely product of C-C bond cleavage.
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Experimental Protocols (Self-Validating Systems)
The following are generalized protocols for the acquisition of the spectroscopic data described above. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of 2,2-Difluoro-3-methoxy-propionic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Optimize spectral width, number of scans, and relaxation delay.
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Integrate all signals to determine proton ratios.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A larger number of scans will be required due to the low natural abundance of ¹³C.
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¹⁹F NMR Acquisition:
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Acquire a proton-decoupled ¹⁹F spectrum.
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Use a suitable fluorine-containing reference standard if necessary.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
IR Spectroscopy
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Sample Preparation:
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For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
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For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.
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Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add multiple scans to improve the signal-to-noise ratio.
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Data Processing: Perform a background subtraction.
Mass Spectrometry (EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Use a standard electron ionization energy of 70 eV.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
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Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.
Visualizations
Molecular Structure
Caption: 2D structure of 2,2-Difluoro-3-methoxy-propionic acid.
Predicted ¹H-¹⁹F Couplings
Caption: Key predicted proton-fluorine coupling.
Conclusion
This predictive guide offers a comprehensive spectroscopic framework for the characterization of 2,2-Difluoro-3-methoxy-propionic acid. While based on sound chemical principles and data from analogous structures, experimental verification is essential. The methodologies and predicted data presented herein should serve as a valuable resource for researchers working with this and other novel fluorinated compounds, facilitating their identification and furthering their application in science and industry.
References
As experimental data for the target compound is not available, this reference list includes sources for the spectroscopic data of related compounds and general spectroscopic principles used for the predictions.
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PubChem. (n.d.). 3,3-Difluoro-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]1]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 19, 2026, from [Link]]
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NIST. (n.d.). Propanoic acid, 2,2-dichloro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved January 19, 2026, from [Link]]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).[2]
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SpectraBase. (n.d.). (S)-3-AMINO-2,2-DIFLUORO-3-(PARA-METHOXYPHENYL)-PROPANOIC-ACID - Optional[19F NMR]. Wiley-VCH GmbH. Retrieved January 19, 2026, from [Link]]
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PubChem. (n.d.). 3-Methoxypropionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]]
